molecular formula C12H18O4 B1581183 di-tert-Butyl acetylenedicarboxylate CAS No. 66086-33-7

di-tert-Butyl acetylenedicarboxylate

Cat. No.: B1581183
CAS No.: 66086-33-7
M. Wt: 226.27 g/mol
InChI Key: FBCRUXRGQFLOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The cross-cyclotrimerization of di-tert-butyl acetylenedicarboxylate, silylacetylenes and acrylamides was studied with cationic rhodium(I)/(R)-tol-binap complex as catalyst. Glycosyl azides were subjected to 1,3-dipolar cycloaddition with di-tert-butyl acetylenedicarboxylate.

Mechanism of Action

Target of Action

Di-tert-Butyl acetylenedicarboxylate is primarily involved in the cross-cyclotrimerization of silylacetylenes and acrylamides . This process is catalyzed by a cationic rhodium (I)/ ®-tol-binap complex . The targets of this compound are therefore silylacetylenes and acrylamides, which are involved in various biochemical reactions.

Mode of Action

The interaction of this compound with its targets involves a process known as cross-cyclotrimerization . This reaction is facilitated by a cationic rhodium (I)/ ®-tol-binap complex, which acts as a catalyst . The result of this interaction is the formation of a cyclic compound through a three-component coupling reaction .

Biochemical Pathways

The cross-cyclotrimerization process involving this compound affects the biochemical pathways of silylacetylenes and acrylamides . This reaction leads to the formation of cyclic compounds, which can have various downstream effects depending on the specific biochemical context .

Result of Action

The primary molecular effect of this compound’s action is the formation of cyclic compounds through the cross-cyclotrimerization of silylacetylenes and acrylamides . This can lead to various cellular effects depending on the specific context and the nature of the resulting cyclic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a cationic rhodium (I)/ ®-tol-binap complex is necessary for the compound to facilitate the cross-cyclotrimerization of silylacetylenes and acrylamides . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Di-tert-butyl acetylenedicarboxylate plays a significant role in biochemical reactions, particularly in cycloaddition processes. It interacts with enzymes such as rhodium (I) complexes, which catalyze the cross-cyclotrimerization of this compound with silylacetylenes and acrylamides . Additionally, it undergoes 1,3-dipolar cycloaddition with glycosyl azides . These interactions highlight the compound’s versatility in forming complex molecular structures.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity in cycloaddition reactions. The compound’s triple bond allows it to act as a dienophile in Diels-Alder reactions, forming stable cyclic structures. Additionally, its interactions with rhodium (I) complexes facilitate the formation of macrocycles through cross-cyclotrimerization . These reactions are crucial for the synthesis of complex organic molecules.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to various bioactive compounds through cycloaddition reactions. Enzymes such as rhodium (I) complexes play a crucial role in these pathways by catalyzing the formation of macrocycles and other complex structures . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.

Properties

IUPAC Name

ditert-butyl but-2-ynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCRUXRGQFLOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984583
Record name Di-tert-butyl but-2-ynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66086-33-7
Record name 1,4-Bis(1,1-dimethylethyl) 2-butynedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66086-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl 2-butynedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-tert-butyl but-2-ynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl 2-butynedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di-tert-Butyl acetylenedicarboxylate
Reactant of Route 2
Reactant of Route 2
di-tert-Butyl acetylenedicarboxylate
Reactant of Route 3
Reactant of Route 3
di-tert-Butyl acetylenedicarboxylate
Reactant of Route 4
di-tert-Butyl acetylenedicarboxylate
Reactant of Route 5
Reactant of Route 5
di-tert-Butyl acetylenedicarboxylate
Reactant of Route 6
Reactant of Route 6
di-tert-Butyl acetylenedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.